

# A Comparative Guide to Hemoglobin Oxygen Affinity Modifiers: GBT1118 and Beyond

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GBT1118**

Cat. No.: **B12395295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GBT1118** and other emerging hemoglobin oxygen affinity modifiers. The information presented is curated from preclinical and clinical research to support drug development and scientific inquiry in the field of hematology, particularly for disorders like sickle cell disease (SCD).

## Introduction to Hemoglobin Oxygen Affinity Modification

Hemoglobin's primary role is to transport oxygen from the lungs to the tissues. The efficiency of this process is determined by hemoglobin's affinity for oxygen. In certain diseases, such as sickle cell disease, modifying this affinity can offer therapeutic benefits. Increased oxygen affinity can stabilize the oxygenated state of hemoglobin (R-state), thereby preventing the polymerization of sickle hemoglobin (HbS), a key pathological event in SCD.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide focuses on **GBT1118**, a voxelotor analog, and compares it with other modifiers that act directly on hemoglobin or indirectly influence its oxygen affinity.[\[1\]](#)

## Comparative Analysis of Hemoglobin Oxygen Affinity Modifiers

This section details the mechanisms and observed effects of **GBT1118** and other key modifiers. The data presented here is a synthesis of findings from various preclinical and

clinical studies.

## GBT1118

**GBT1118** is an allosteric modifier that, like its analog voxelotor, binds to the N-terminal valine of the  $\alpha$ -chain of hemoglobin.[4] This reversible covalent bond stabilizes the R-state of hemoglobin, leading to increased oxygen affinity.[2][5] Preclinical studies in sickle cell disease mouse models have demonstrated that **GBT1118** treatment leads to a significant reduction in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), indicating higher oxygen affinity.[6][7] This modification has been shown to reduce red blood cell sickling and hemolysis, leading to an increase in total hemoglobin levels and red blood cell count.[6][8] Notably, **GBT1118** has been reported to possess more favorable pharmacokinetic properties in mice compared to voxelotor, achieving a comparable degree of hemoglobin occupancy.[9][10] Beyond its direct impact on sickling, **GBT1118** has also been shown to protect red blood cell membranes from hypoxia-induced damage, suggesting multiple mechanisms of action.[1][11]

## Voxelotor (GBT440/Oxbryta®)

Voxelotor, the parent compound of **GBT1118**, is an FDA-approved oral therapy for sickle cell disease.[12] Its mechanism of action is identical to **GBT1118**, involving the allosteric modification of hemoglobin to increase oxygen affinity.[2][5] Clinical trials have shown that voxelotor treatment leads to a dose-dependent increase in hemoglobin levels and a reduction in markers of hemolysis in patients with SCD.[2][4] It is a first-in-class hemoglobin S polymerization inhibitor.[5]

## Etavopivat (FT-4202)

Etavopivat is an investigational small molecule that activates the enzyme pyruvate kinase-R (PKR).[13][14] This activation has a dual effect on red blood cells. Firstly, it increases the production of adenosine triphosphate (ATP), which improves red blood cell health and survival. Secondly, it leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[15][16] Since 2,3-DPG is a negative allosteric regulator of hemoglobin oxygen affinity, its reduction causes a leftward shift in the oxygen-hemoglobin dissociation curve, meaning increased hemoglobin affinity for oxygen.[13] This multimodal approach aims to not only reduce sickling but also improve overall red blood cell function.[15]

## Mitapivat (AG-348/Pyrukynd®)

Mitapivat is another pyruvate kinase activator, approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency.[\[17\]](#)[\[18\]](#) Similar to etavopivat, it enhances the activity of the pyruvate kinase enzyme, leading to increased ATP production and reduced 2,3-DPG levels.[\[19\]](#)[\[20\]](#) By decreasing 2,3-DPG, mitapivat indirectly increases hemoglobin's affinity for oxygen, which could be beneficial in conditions like sickle cell disease by preventing HbS polymerization.[\[17\]](#)[\[21\]](#)

## Quantitative Data Summary

The following table summarizes key quantitative data for the compared hemoglobin oxygen affinity modifiers based on available preclinical and clinical findings.

| Modifier   | Target                  | Mechanism of Action                                                                   | Key Quantitative Findings                                                                                          | Reference(s) |
|------------|-------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------|
| GBT1118    | Hemoglobin (α-chain)    | Direct allosteric modification, stabilizes R-state                                    | In SCD mice, reduced P50 from 31 mmHg to 18 mmHg.[6][7] Achieved ~30-43% Hb occupancy in mice.[6][9]               | [6][7][9]    |
| Voxelotor  | Hemoglobin (α-chain)    | Direct allosteric modification, stabilizes R-state                                    | Dose-dependent increase in hemoglobin and up to 40% increase in clinical trials.[2][5]                             | [2][5][12]   |
| Etavopivat | Pyruvate Kinase-R (PKR) | Indirectly increases O <sub>2</sub> affinity by activating PKR and decreasing 2,3-DPG | Decreased whole blood 2,3-DPG levels and increased ATP levels in healthy participants.[16]                         | [13][15][16] |
| Mitapivat  | Pyruvate Kinase-R (PKR) | Indirectly increases O <sub>2</sub> affinity by activating PKR and decreasing 2,3-DPG | In vitro treatment of PK-deficient RBCs increased PK activity (mean 1.8-fold) and ATP levels (mean 1.5-fold). [20] | [17][19][20] |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of hemoglobin oxygen affinity modifiers.

## Determination of P50 and Oxygen Equilibrium Curves (OECs)

The affinity of hemoglobin for oxygen is quantitatively expressed by the P50 value. The full oxygen equilibrium curve provides a comprehensive view of hemoglobin's oxygen binding characteristics.

**Method 1: Multi-Point Measurement** This method establishes the complete shape and position of the OEC.

- **Sample Preparation:** Whole blood is collected and prepared.
- **Tonometry:** The blood is equilibrated with gas mixtures of varying oxygen concentrations.
- **Measurement:** For each gas mixture, the partial pressure of oxygen ( $pO_2$ ) and the corresponding hemoglobin oxygen saturation ( $sO_2$ ) are measured using a co-oximeter and a blood gas analyzer.
- **Curve Generation:** The paired  $pO_2$  and  $sO_2$  values are plotted to generate the OEC. The P50 is the  $pO_2$  value at which  $sO_2$  is 50%.

**Method 2: Single-Point Analysis** This is a less complex method for estimating P50.[\[22\]](#)[\[23\]](#)

- **Sample Collection:** A single blood sample is drawn.
- **Analysis:** The  $pO_2$ ,  $pCO_2$ ,  $pH$ , and  $sO_2$  are measured.
- **Calculation:** The P50 is calculated using algorithms that correct the measured values to standard conditions ( $pH$  7.4,  $pCO_2$  40 mmHg,  $37^\circ C$ ). The Siggaard-Andersen oxygen status algorithm is a commonly used method.[\[22\]](#)[\[23\]](#)

**Method 3: Oxygen Dissociation Assay (ODA)** This is a higher-throughput screening method.[\[24\]](#)[\[25\]](#)

- **Plate Preparation:** Purified hemoglobin or red blood cell lysates are added to a 96-well plate with or without test compounds.
- **Deoxygenation:** The plate is placed in a spectrophotometer equipped with a gas vent, and nitrogen is introduced to gradually deoxygenate the hemoglobin.
- **Spectral Measurement:** The absorbance spectra of oxygenated and deoxygenated hemoglobin are monitored over time.
- **Data Analysis:** The spectral data is used to calculate the percentage of oxygenated hemoglobin at different time points, allowing for the determination of the effect of the compound on oxygen affinity.[\[24\]](#)

## Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Mechanisms of direct and indirect hemoglobin oxygen affinity modifiers.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining hemoglobin oxygen affinity (P50).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GBT1118, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]

- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Experimental Pediatrics [e-cep.org]
- 5. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the antisickling compound GBT1118 on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 11. GBT1118, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sicawrellc.com [sicawrellc.com]
- 13. sicklecellanemianews.com [sicklecellanemianews.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Forma Therapeutics Presents New Phase 1 Data on Etavopivat (formerly referred to as FT-4202) at 26th European Hematology Association Congress - BioSpace [biospace.com]
- 16. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitapivat - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Mechanism of Action | PYRUKYNDÂ® (mitapivat) tablets [pyrukyn.com]
- 20. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]
- 22. What is <em>p</em>50 [acutearetesting.org]

- 23. Evaluation of two methods to calculate p50 from a single blood sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Hemoglobin Oxygen Affinity Modifiers: GBT1118 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395295#gbt1118-versus-other-hemoglobin-oxygen-affinity-modifiers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)